Sodium periodate
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Overview
Description
Sodium periodate is an inorganic salt composed of a sodium cation and the periodate anion. It can be regarded as the sodium salt of periodic acid. This compound exists in two forms: sodium metaperiodate (NaIO₄) and sodium orthoperiodate (Na₂H₃IO₆ or Na₅IO₆). Both forms are known for their strong oxidizing properties .
Synthetic Routes and Reaction Conditions:
Classical Method: this compound can be produced in the form of sodium hydrogen periodate (Na₃H₂IO₆).
Modern Industrial Production: The industrial-scale production of this compound involves the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode.
Types of Reactions:
Oxidation: this compound is primarily used as an oxidizing agent.
Common Reagents and Conditions: this compound is often used in aqueous solutions, sometimes with an organic co-solvent for substrates insoluble in water.
Major Products: The oxidative cleavage of vicinal diols by this compound typically yields aldehydes and ketones.
Scientific Research Applications
Sodium periodate has a wide range of applications in scientific research:
Mechanism of Action
Sodium periodate exerts its effects through its strong oxidizing properties. The mechanism involves the nucleophilic addition of hydroxyl groups to the iodine atom, forming a cyclic iodate ether. This intermediate then undergoes cleavage to produce two carbonyl groups . This mechanism is similar to the oxidative cleavage of alkenes with potassium permanganate or ozonolysis .
Comparison with Similar Compounds
- Sodium perchlorate
- Sodium perbromate
- Potassium periodate
- Periodic acid
Sodium periodate stands out due to its unique combination of strong oxidizing properties, stability, and ease of handling, making it a valuable reagent in various scientific and industrial applications.
Biological Activity
Sodium periodate (NaIO4) is an inorganic compound recognized for its strong oxidizing properties and diverse applications in organic synthesis, biochemistry, and material science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and implications in various fields.
This compound is a powerful oxidizing agent that selectively oxidizes vicinal diols to aldehydes and ketones. The oxidation process involves the cleavage of carbon-carbon bonds adjacent to hydroxyl groups, leading to the formation of reactive aldehyde groups. This property is particularly useful in modifying polysaccharides and other biomolecules.
Property | Value |
---|---|
Molecular Formula | NaIO4 |
CAS Number | 7790-28-5 |
Melting Point | 42.5 °C |
Density | 2.28 g/cm³ |
Oxidizing Potential | Strong |
1. Oxidation of Biomolecules
This compound's ability to selectively oxidize vicinal diols has been exploited in various biochemical applications:
- Polysaccharide Modification : this compound is used to oxidize polysaccharides to produce aldehyde derivatives, which can then be conjugated with other compounds for enhanced biological activity. For example, corn starch was oxidized with this compound to create starch aldehyde, which was further functionalized with quercetin, resulting in a conjugate with significant antioxidant and antimicrobial properties .
- Protein Modification : The oxidation of sugars on glycoproteins using this compound can alter their biological activity and interactions. This modification can enhance the therapeutic efficacy of glycoprotein-based drugs.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties when used in specific concentrations. It has been shown to enhance the antibacterial effectiveness of certain compounds by modifying their structure to increase reactivity against microbial cells .
Case Study 1: Oxidation of Cellulose
A study investigated the oxidation of cellulose fibers using this compound. The results indicated that the degree of oxidation increased with reaction time and temperature, leading to significant changes in the physical properties of cellulose. The treated fibers exhibited improved thermoplasticity and pressability, making them suitable for various industrial applications .
Case Study 2: Synthesis of Bioactive Compounds
In another study, this compound was employed in the synthesis of bioactive natural products through oxidative transformations. The compound facilitated the formation of complex structures that are otherwise challenging to achieve using traditional methods. This versatility positions this compound as a valuable reagent in pharmaceutical chemistry .
Toxicological Profile
While this compound is beneficial in many applications, it is essential to consider its toxicological profile. Exposure to this compound can lead to respiratory irritation and other health effects if not handled properly. Toxicological assessments have highlighted the need for safety precautions when using this compound in laboratory and industrial settings .
Properties
CAS No. |
7790-28-5 |
---|---|
Molecular Formula |
HINaO4 |
Molecular Weight |
214.900 g/mol |
IUPAC Name |
sodium;periodate |
InChI |
InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
GOPBSKKOGHDCEH-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)(=O)=O.[Na+] |
Isomeric SMILES |
[O-]I(=O)(=O)=O.[Na+] |
Canonical SMILES |
OI(=O)(=O)=O.[Na] |
boiling_point |
Decomposes approx 300 °C |
Color/Form |
White, tetragonal crystals |
density |
3.865 at 16 °C |
Key on ui other cas no. |
7790-28-5 |
physical_description |
DryPowde |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
solubility |
Soluble in cold water, sulfuric, nitric, acetic acids |
Synonyms |
Periodic Acid (HIO4) Sodium Salt (8CI,9CI); Sodium Periodate (NaIO4) ; Monosodium Metaperiodate; Periodic Acid Sodium Salt; Sodium Metaperiodate; Sodium Metaperiodate (NaIO4); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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